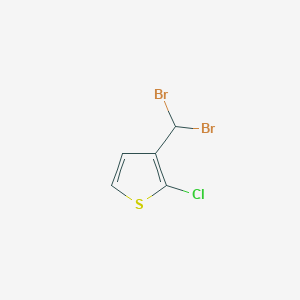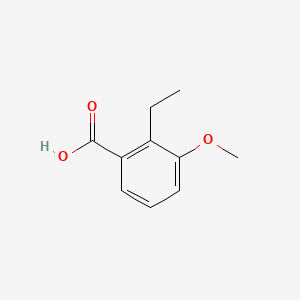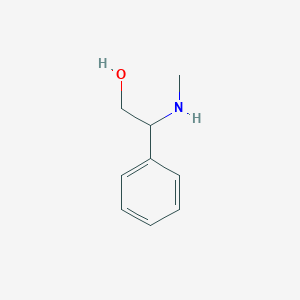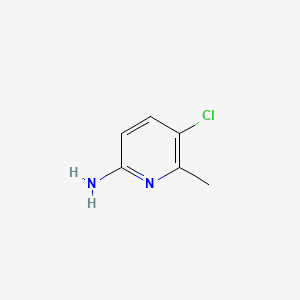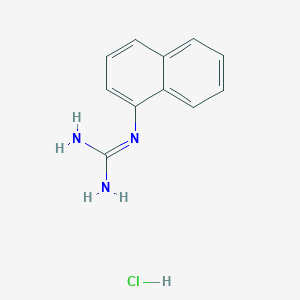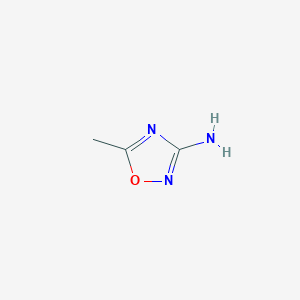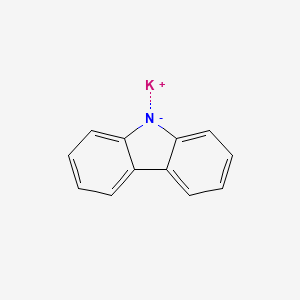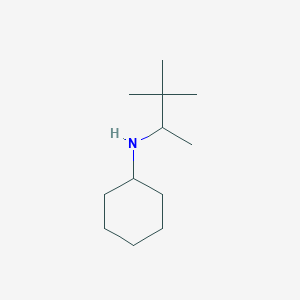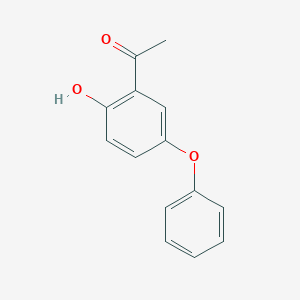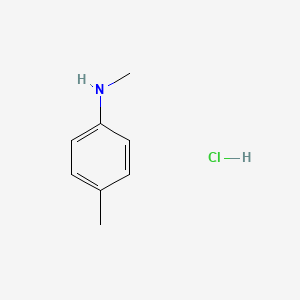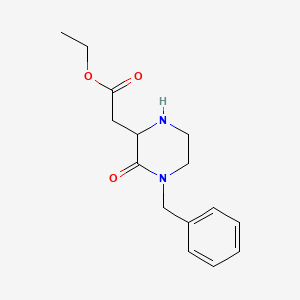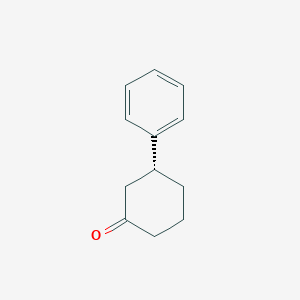
(R)-3-Phenylcyclohexanone
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of these reactions and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
(R)-3-Phenylcyclohexanone is an organic compound that has drawn interest in scientific research, particularly in the context of synthetic chemistry and its potential biological activities. Key studies have explored its utility in synthesizing heterocyclic compounds and understanding its chemical behavior in various reactions.
Synthesis of Heterocyclic Compounds:
- (R)-3-Phenylcyclohexanone has been implicated in the synthesis of heterocyclic compounds. For instance, studies on derivatives like 3-azabicyclo[3.3.1]nonanones (3-ABNs) have shown that these compounds can be synthesized from ketones, aldehydes, and ammonium acetate, with (R)-3-Phenylcyclohexanone potentially serving as a precursor. The functionalization of these compounds leads to the creation of a variety of sulfur and nitrogen-containing heterocycles, which have shown significant biological activities against fungal and bacterial strains (Mazimba & Mosarwa, 2015).
Chemical Reactivity and Coordination Chemistry:
- The compound has also been studied in the context of its reactivity with other chemical species. Research on ruthenium(II) complexes, for instance, has explored the structure-activity relationship of these complexes, with (R)-3-Phenylcyclohexanone potentially playing a role in the synthesis or reactivity of such complexes. The reactivity of these complexes with guanine derivatives and their interactions with DNA and proteins like human serum albumin and transferrin have been studied, indicating the compound's potential role in the development of anticancer agents (Simović et al., 2019).
Biological and Pharmacological Potential
While specific studies on (R)-3-Phenylcyclohexanone's direct biological and pharmacological applications are limited, its derivatives and structurally similar compounds have been investigated for various biological activities. These studies provide an indirect insight into the potential applications of (R)-3-Phenylcyclohexanone in biological and pharmacological research.
Pharmacological Activities of Structurally Similar Compounds:
- Studies on compounds like pulegone, which is structurally related to (R)-3-Phenylcyclohexanone, have revealed a range of pharmacological properties, including antioxidant, antimicrobial, antifungal, and antiviral activities. This suggests that (R)-3-Phenylcyclohexanone, with proper modification or in its derivative form, might exhibit similar biological activities and could be a candidate for further pharmacological studies (Dhingra & Chopra, 2022).
Environmental and Analytical Applications:
- The compound's potential utility extends beyond pharmacology. For example, studies have examined the use of organic compounds like cyclohexanone (a structural component of (R)-3-Phenylcyclohexanone) as hydrogen carriers, suggesting its potential application in energy storage and environmental sustainability (Bourane et al., 2016).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes information about the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential areas of future research. It could include potential applications of the compound, or ways to improve its synthesis or properties.
For a specific analysis of “®-3-Phenylcyclohexanone”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they may be able to help you find more information. You could also try contacting researchers who specialize in this area. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional, due to potential risks and hazards. Always follow safety guidelines and use appropriate personal protective equipment.
Propriétés
IUPAC Name |
(3R)-3-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUDSQXFVZPTO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452949 | |
| Record name | (R)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenylcyclohexanone | |
CAS RN |
34993-51-6 | |
| Record name | (R)-3-Phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)
